molecular formula C11H13ClF3N3O B2798908 1-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}-3-(propan-2-yl)urea CAS No. 2059280-56-5

1-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}-3-(propan-2-yl)urea

Cat. No.: B2798908
CAS No.: 2059280-56-5
M. Wt: 295.69
InChI Key: PMMHMQJGMHSUPL-UHFFFAOYSA-N
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Description

1-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}-3-(propan-2-yl)urea is a synthetic organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}-3-(propan-2-yl)urea typically involves the reaction of 5-chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde with isopropylamine and a suitable urea derivative under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored and optimized to achieve high throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}-3-(propan-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}-3-(propan-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}-3-(propan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may block a receptor called CSF-IR, preventing the attachment of macrophage colony-stimulating factor (M-CSF) and thereby inhibiting the accumulation of immune cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde
  • 3-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 5-Chloro-2-(trifluoromethyl)pyridine

Uniqueness

1-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}-3-(propan-2-yl)urea is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N3O/c1-6(2)18-10(19)17-5-9-8(11(13,14)15)3-7(12)4-16-9/h3-4,6H,5H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMHMQJGMHSUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1=C(C=C(C=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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